N-(3-acetyl-2-methylbenzofuran-5-yl)-3-nitrobenzenesulfonamide
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Description
Compounds like “N-(3-acetyl-2-methylbenzofuran-5-yl)-3-nitrobenzenesulfonamide” belong to a class of organic compounds known as benzenesulfonamides. These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .
Molecular Structure Analysis
The molecular structure of a compound like this would be determined by the specific arrangement of its atoms and the bonds between them. Typically, techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the structure of such compounds .Chemical Reactions Analysis
The chemical reactions that a compound like this might undergo would depend on its specific structure and the conditions under which it’s reacted. Benzenesulfonamides, for example, are known to react with bases, acids, and various electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. These might include its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals .Scientific Research Applications
Bond Dissociation Energies and NO Transfer Mechanisms
Research demonstrates the determination of N-NO bond dissociation energies in substituted N-methyl-N-nitrosobenzenesulfonamides, providing insights into the mechanism of NO transfer. These findings are crucial for understanding the reactivity and stability of nitrosobenzenesulfonamide derivatives, including their ability to release NO radicals, which are relevant for various applications in chemical synthesis and potential therapeutic agents (Xiao‐Qing Zhu et al., 2005).
Structural and Computational Studies
Another study focuses on the synthesis, characterization, and computational analysis of a newly synthesized sulfonamide molecule. Through structural characterization and computational studies, including DFT/B3LYP level of theory, researchers can predict the behavior and reactivity of such compounds, facilitating their application in designing more efficient drugs and materials (P. Murthy et al., 2018).
Carbonic Anhydrase Inhibition for Therapeutic Applications
Investigations into N-substituted sulfonamide carbonic anhydrase inhibitors have shown their potential in reducing intraocular pressure, suggesting applications in treating glaucoma. This research highlights the importance of understanding the structure-activity relationships of sulfonamides for developing new therapeutic agents (M. Duffel et al., 1986).
Novel Hypoxic Cell Selective Cytotoxic Agents
Basic nitrobenzenesulfonamides have been explored for their selective cytotoxicity against hypoxic cells, offering a pathway to develop new cancer treatments. The synthesis and evaluation of these compounds provide a foundation for future research into targeted cancer therapies (W. S. Saari et al., 1991).
Antifungal and Antimicrobial Applications
Further studies have synthesized and evaluated the efficacy of sulfonamide derivatives in inhibiting bacterial biofilms and showing cytotoxicity. This line of research is pivotal in addressing challenges related to bacterial infections and resistance, pointing towards the development of new antimicrobial agents (M. Abbasi et al., 2020).
Properties
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6S/c1-10(20)17-11(2)25-16-7-6-12(8-15(16)17)18-26(23,24)14-5-3-4-13(9-14)19(21)22/h3-9,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLZNFSDWRPIEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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